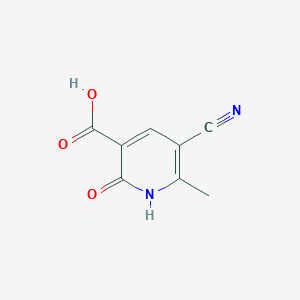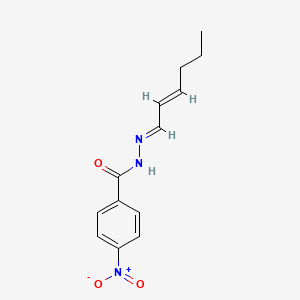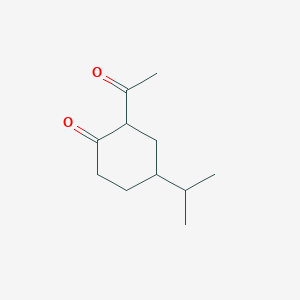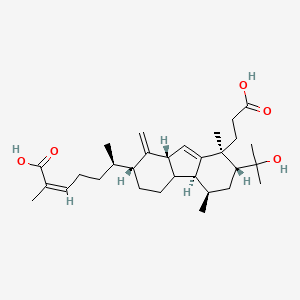
KadcoccinicacidG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadcoccinicacidG is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant belonging to the family Schisandraceae . This compound features a rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system . Triterpenoids from the genus Kadsura have been known for their medicinal properties, including anti-tumor, anti-HIV, antioxidant, and hepatoprotective activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccinicacidG involves several steps, starting with the extraction of triterpenoids from the stems of Kadsura coccinea. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used for other triterpenoids. These processes typically include solvent extraction, chromatography, and crystallization to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
KadcoccinicacidG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
KadcoccinicacidG has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of KadcoccinicacidG involves its interaction with various molecular targets and pathways. It has been shown to inhibit HIV-1 replication by targeting viral enzymes and proteins . Additionally, its anti-tumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kadcoccinic Acids A-J: These compounds share a similar lanostane skeleton and exhibit comparable biological activities.
Kadcotriones A-C: These triterpenoids also isolated from Kadsura coccinea feature a 6/6/5-ring system and have shown anti-HIV-1 activities.
Uniqueness
KadcoccinicacidG is unique due to its specific rearranged lanostane skeleton and the presence of a 6/6/5/6 tetracyclic ring system . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H46O5 |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
(Z,6R)-6-[(2R,4bS,5R,7R,8S,9aS)-8-(2-carboxyethyl)-7-(2-hydroxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,4b,5,6,7,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O5/c1-17(9-8-10-18(2)28(33)34)21-11-12-22-23(20(21)4)16-24-27(22)19(3)15-25(29(5,6)35)30(24,7)14-13-26(31)32/h10,16-17,19,21-23,25,27,35H,4,8-9,11-15H2,1-3,5-7H3,(H,31,32)(H,33,34)/b18-10-/t17-,19-,21-,22?,23+,25+,27+,30-/m1/s1 |
Clé InChI |
QHPJCJWQJZZBNQ-NHBSYALLSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]([C@](C2=C[C@@H]3C([C@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CCC(=O)O)C(C)(C)O |
SMILES canonique |
CC1CC(C(C2=CC3C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)(C)CCC(=O)O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
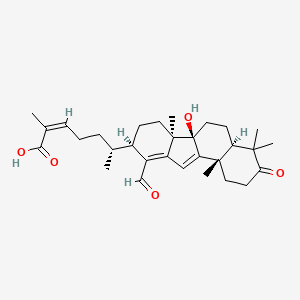

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
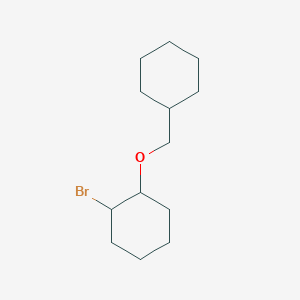
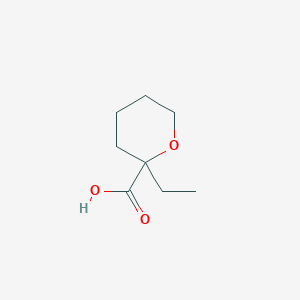

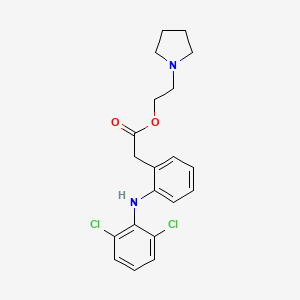
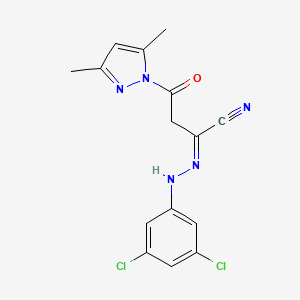
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)

